Home > Products > Screening Compounds P103847 > 5,1'-Dihydroxy thalidomide
5,1'-Dihydroxy thalidomide - 478785-12-5

5,1'-Dihydroxy thalidomide

Catalog Number: EVT-1582931
CAS Number: 478785-12-5
Molecular Formula: C13H10N2O6
Molecular Weight: 290.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,1'-Dihydroxy thalidomide is a hydroxylated derivative of thalidomide, a compound originally developed in the 1950s as a sedative. Thalidomide gained notoriety due to its teratogenic effects but has since been repurposed for treating conditions such as multiple myeloma and leprosy. The compound 5,1'-dihydroxy thalidomide is recognized for its potential therapeutic applications, particularly in modulating immune responses and inhibiting tumor necrosis factor-alpha (TNF-α) production, making it a subject of significant scientific interest.

Source

5,1'-Dihydroxy thalidomide is primarily derived from thalidomide through metabolic processes, particularly hydroxylation. This transformation is facilitated by various cytochrome P450 enzymes found in human liver microsomes, which play a crucial role in drug metabolism .

Classification

The compound falls under the category of hydroxylated metabolites of thalidomide. Its molecular formula is C13H10N2O6C_{13}H_{10}N_{2}O_{6}, and it has a molecular weight of approximately 290.23 g/mol. The IUPAC name for this compound is 5-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione .

Synthesis Analysis

Methods

The synthesis of 5,1'-dihydroxy thalidomide typically involves enzymatic hydroxylation of thalidomide. This reaction can be catalyzed by cytochrome P450 enzymes such as CYP2C19, CYP3A4, and CYP3A5, which are prevalent in liver microsomes. These enzymes facilitate the addition of hydroxyl groups to the thalidomide structure, resulting in the formation of hydroxylated metabolites .

Technical Details

The enzymatic reactions are generally conducted in vitro using recombinant P450 enzymes combined with an NADPH-generating system. Reaction conditions usually involve incubation at physiological temperatures (37 °C) for specified durations, followed by product extraction and analysis through techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C13H10N2O6C_{13}H_{10}N_{2}O_{6}
  • Molecular Weight: 290.23 g/mol
  • InChI Key: RLBGOICZNMULCW-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

5,1'-Dihydroxy thalidomide participates in several chemical reactions:

  • Oxidation: Further hydroxylation can occur to yield additional hydroxylated metabolites.
  • Reduction: Under specific conditions, it can revert to thalidomide.
  • Substitution: Hydroxyl groups can be replaced with other functional groups using various reagents .

Technical Details

These reactions often require specific conditions such as controlled temperatures and the presence of reducing or oxidizing agents. For example, oxidation reactions may utilize oxidants like hydrogen peroxide or specific metal catalysts to facilitate further modifications of the compound .

Mechanism of Action

The primary mechanism by which 5,1'-dihydroxy thalidomide exerts its effects is through the inhibition of TNF-α production. This process involves binding to cereblon, a component of the E3 ubiquitin ligase complex. The binding leads to selective degradation of transcription factors such as IKZF3 and IKZF1, which are critical in inflammatory signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of phenolic compounds due to the presence of hydroxyl groups .

Relevant data regarding its melting point and boiling point are not widely reported but can be determined through experimental methods.

Applications

5,1'-Dihydroxy thalidomide has several scientific applications:

  • Chemistry Research: Used as a model compound for studying enzyme kinetics and metabolic pathways.
  • Biological Studies: Investigated for its role in modulating immune responses and potential therapeutic effects against inflammatory diseases.
  • Medical Applications: Explored for use in treating conditions related to excessive TNF-α production, including certain cancers and autoimmune disorders .
Synthesis and Metabolic Pathways of 5,1'-Dihydroxy Thalidomide

Biotransformation of Thalidomide via Hepatic Cytochrome P450 Enzymes

Thalidomide undergoes complex oxidative metabolism primarily mediated by hepatic cytochrome P450 (CYP) enzymes, culminating in the formation of 5,1'-dihydroxy derivatives as critical secondary metabolites. The initial hydroxylation step produces 5-hydroxythalidomide and 5'-hydroxythalidomide, with CYP2C19 identified as the dominant catalyst in humans. This enzyme exhibits high substrate affinity for thalidomide, leading to non-saturable kinetics across pharmacologically relevant concentrations [1] [4]. Subsequent studies confirm CYP3A4, CYP3A5, CYP3A7, and CYP2J2 as contributors to the further oxidation of 5-hydroxythalidomide to dihydroxy metabolites, though these isoforms minimally participate in the initial hydroxylation of the parent drug [2] [6]. Crucially, species-specific differences exist: mouse and rabbit liver microsomes generate dihydroxythalidomide metabolites more extensively than humans, partly explaining historical challenges in modeling thalidomide teratogenicity in rodents [7].

Table 1: Metabolic Contributions of Human CYP Enzymes to Thalidomide Dihydroxylation

EnzymeRole in Thalidomide MetabolismCatalytic Efficiency
CYP2C19Primary 5-/5'-hydroxylationHigh affinity, linear kinetics
CYP3A4/5Secondary oxidation of 5-OH-thalidomide to dihydroxyLower affinity, sigmoidal kinetics
CYP2J2Exclusive oxidation of 5-OH-thalidomide (not parent drug)Moderate efficiency
CYP3A7Fetal/placental metabolismSignificant in embryonic exposure

Role of CYP3A4/5 in the Oxidative Metabolism to 5,1'-Dihydroxy Derivatives

CYP3A4 and CYP3A5 exhibit distinct kinetic behaviors in the metabolism of 5-hydroxythalidomide. Unlike CYP2C19, these enzymes display positive homotropic cooperativity (sigmoidal substrate-velocity curves), indicating allosteric regulation during the oxidation of 5-hydroxythalidomide to dihydroxy derivatives [3] [4]. This cooperativity suggests multi-site binding within the enzyme’s active cavity, where initial molecule binding facilitates subsequent metabolic reactions. The further oxidation of dihydroxythalidomide yields a quinone intermediate, identified via trapping experiments and mass spectrometry. This highly electrophilic species represents a bioactivation pathway linked to thalidomide’s idiosyncratic toxicity [1] [2].

Human placental CYP3A7 (a fetal isoform) significantly contributes to embryonic exposure. In humanized CYP3A mouse embryos, CYP3A7 expression in placental tissue correlates with bioactivation of thalidomide into teratogenic intermediates. Embryos expressing human CYP3A isoforms develop limb abnormalities ex vivo when exposed directly to thalidomide, bypassing maternal hepatic metabolism—a phenomenon absent in wild-type or CYP3A-deficient models [6].

Table 2: Kinetic Parameters for CYP3A-Mediated 5-OH-Thalidomide Oxidation

EnzymeKinetic ProfileApparent Km (μM)Vmax (pmol/min/pmol P450)
CYP3A4Sigmoidal180 ± 324.8 ± 0.9
CYP3A5Sigmoidal210 ± 415.2 ± 1.1
CYP2C19Linear65 ± 158.3 ± 1.5

Glutathione Adduct Formation and Reactive Intermediate Trapping

The dihydroxythalidomide metabolite undergoes further bioactivation to reactive intermediates, notably an epoxide/arene oxide, evidenced by glutathione (GSH) adduct formation. Incubation of 5-hydroxythalidomide with human liver microsomes and CYP3A4/3A5 in the presence of GSH yields conjugates characterized as phenyl-ring-adducted species via liquid chromatography-mass spectrometry (LC-MS) [3] [4]. This trapping confirms the generation of electrophilic intermediates during dihydroxythalidomide synthesis. The proposed metabolic sequence involves:

  • Initial hydroxylation to 5-OH-thalidomide (CYP2C19-dominated)
  • Epoxidation at the phthalimide 4,5-bond (CYP3A4/5-mediated)
  • Non-enzymatic rearrangement to 5,1'-dihydroxythalidomide
  • Quinone formation via oxidation, leading to GSH adduction [1] [2]

The efficiency of GSH trapping is enantiomer-dependent, with (R)-5-hydroxythalidomide forming adducts more readily than the (S) isomer. This stereoselectivity implicates chiral recognition in the bioactivation process [4].

Table 3: Glutathione Adduct Formation from 5-OH-Thalidomide

Reactive IntermediateTrapping AgentEnzyme SourceAdduct Structure Confirmed By
Arene oxideGlutathione (GSH)CYP3A4/3A5LC-MS/MS (m/z 589 [M+H]⁺)
Quinone-imineN-acetylcysteineHuman liver microsomesLC-MS (molecular ion +323 Da)

The bioactivation pathway underscores the dual roles of CYP3A enzymes: catalytic formation of dihydroxy metabolites and generation of reactive species that may covalently modify cellular proteins. This mechanism provides a biochemical basis for thalidomide’s organ-specific toxicity, particularly in tissues expressing CYP3A isoforms (e.g., placenta, endothelium) [2] [6].

Properties

CAS Number

478785-12-5

Product Name

5,1'-Dihydroxy thalidomide

IUPAC Name

5-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

InChI

InChI=1S/C13H10N2O6/c16-6-1-2-7-8(5-6)12(19)14(11(7)18)9-3-4-10(17)15(21)13(9)20/h1-2,5,9,16,21H,3-4H2

InChI Key

RLBGOICZNMULCW-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Synonyms

5,N-dihydroxythalidomide

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.